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molecular formula C8H14O B8713235 4,4-Dimethylcyclohex-2-enol CAS No. 5020-09-7

4,4-Dimethylcyclohex-2-enol

Cat. No. B8713235
M. Wt: 126.20 g/mol
InChI Key: YOOBXDZOVFJCNW-UHFFFAOYSA-N
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Patent
US09139534B2

Procedure details

Sodium borohydride (5.03 g, 133 mmol) was added portion-wise to a stirred solution of 4,4-dimethylcyclohex-2-enone (15.0 g, 121 mmol) in methanol (403 mL) in a water bath. Once addition was complete, the solution was allowed to stir under a nitrogen atmosphere at room temperature for 3 h. The reaction mixture was diluted with water (150 mL) and the majority of the methanol was removed under reduced pressure. The aqueous layer was extracted with ethyl acetate (2×200 mL). The combine ethyl acetate extracts were dried over anhydrous magnesium sulfate, filtered, and concentrated to an oil under reduced pressure to afford 4,4-dimethylcyclohex-2-enol (13.4 g, 106 mmol, 88% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 5.41-5.57 (m, 1H), 5.24-5.42 (m, 1H), 4.61 (d, J=5.47 Hz, 1H), 3.82-3.99 (m, 1H), 1.65-1.83 (m, 1H), 1.21-1.59 (m, 3H), 0.93 (d, J=15.23 Hz, 6H).
Quantity
5.03 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
403 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[CH3:3][C:4]1([CH3:11])[CH2:9][CH2:8][C:7](=[O:10])[CH:6]=[CH:5]1>CO.O>[CH3:3][C:4]1([CH3:11])[CH2:9][CH2:8][CH:7]([OH:10])[CH:6]=[CH:5]1 |f:0.1|

Inputs

Step One
Name
Quantity
5.03 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
15 g
Type
reactant
Smiles
CC1(C=CC(CC1)=O)C
Name
Quantity
403 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir under a nitrogen atmosphere at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Once addition
CUSTOM
Type
CUSTOM
Details
the majority of the methanol was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combine ethyl acetate extracts were dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1(C=CC(CC1)O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 106 mmol
AMOUNT: MASS 13.4 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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